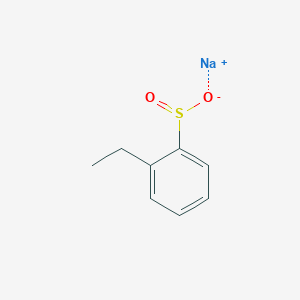

Sodium 2-ethylbenzenesulfinate

Description

Overview of Organosulfur Chemistry and Sulfinate Anions

Organosulfur compounds are integral to a vast array of chemical and biological processes. Among these, sulfinate anions (RSO₂⁻) and their corresponding salts stand out as remarkably versatile intermediates in organic synthesis. rsc.orgrsc.org These compounds are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue, carrying a negative charge. This structure allows them to act as potent nucleophiles and precursors to sulfonyl radicals, enabling a diverse range of chemical transformations. rsc.orgresearchgate.net

Sodium sulfinates, in particular, are lauded for their stability, low toxicity, and ease of handling compared to more traditional sulfonylating agents like sulfonyl chlorides. nih.gov They are typically odorless, moisture-insensitive, and exist as stable, colorless solids. nih.gov Their utility in forming S–S, N–S, and C–S bonds has made them indispensable in the synthesis of thiosulfonates, sulfonamides, sulfones, and sulfides. rsc.orgnih.gov

Historical Context of Arylsulfinate Research

The study of arylsulfinates has a rich history, with early research focusing on their preparation and fundamental reactivity. A common and long-standing method for synthesizing sodium arylsulfinates involves the reduction of the corresponding sulfonyl chlorides. nih.gov One established technique utilizes zinc and sodium carbonate in water, while another employs sodium sulfite (B76179) and sodium bicarbonate. nih.gov These methods have proven effective for producing simple arylsulfinates like sodium benzenesulfinate (B1229208) and sodium p-toluenesulfinate. nih.gov

Over the years, research has expanded to develop more sophisticated and versatile synthetic routes to access a wider range of structurally diverse arylsulfinates. This includes methods starting from aryl bromides using SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and from aryl nucleophiles such as Grignard reagents and arylboronic acids. nih.govnih.gov The continuous development of these synthetic methodologies underscores the enduring importance of arylsulfinates in organic chemistry.

Structural and Electronic Considerations of 2-Ethyl Substitution in Benzenesulfinate Frameworks

The introduction of a 2-ethyl group onto the benzenesulfinate framework significantly influences its electronic and steric properties. Alkyl groups, such as the ethyl group, are known to be electron-donating through an inductive effect. openstax.orglibretexts.org This effect increases the electron density of the aromatic ring, making it more nucleophilic and potentially more reactive towards electrophiles. openstax.orgyoutube.com

The position of the substituent is also critical. An ortho-substituent, like the 2-ethyl group, can exert steric hindrance, which may influence the regioselectivity of subsequent reactions. libretexts.org This steric bulk can direct incoming reagents to the less hindered para position. The interplay between the electron-donating nature of the ethyl group and its steric presence provides a unique chemical handle for controlling reactivity and selectivity in synthetic transformations. libretexts.org

The electronic effect of the ethyl group can be understood through the concept of activating groups in electrophilic aromatic substitution. By donating electron density to the ring, the ethyl group stabilizes the carbocation intermediate formed during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene (B151609). libretexts.org

Rationale for Investigating Sodium 2-Ethylbenzenesulfinate in Contemporary Organic Synthesis

The specific structural features of this compound make it a compelling target for investigation in modern organic synthesis. The presence of the ortho-ethyl group offers a unique combination of electronic activation and steric influence that can be exploited to achieve specific synthetic outcomes. This is particularly relevant in the development of site-selective C–H functionalization reactions, where directing the reaction to a specific position on an aromatic ring is a key challenge. nih.gov

Furthermore, the versatility of the sulfinate group itself as a precursor to various sulfur-containing functionalities makes this compound a valuable building block. rsc.org Its potential to participate in radical reactions, transition-metal-catalyzed cross-coupling reactions, and as a nucleophile in substitution reactions opens up avenues for the synthesis of complex molecules with tailored properties. researchgate.netmit.edu The study of this specific arylsulfinate contributes to the broader understanding of substituent effects in organosulfur chemistry and expands the toolbox available to synthetic chemists for constructing intricate molecular architectures.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Sodium 4-ethylbenzenesulfonate (B229782) | C₈H₉NaO₃S | 208.21 nih.gov |

| Sodium benzenesulfinate | C₆H₅NaO₂S | 164.16 |

| Sodium p-toluenesulfinate | C₇H₇NaO₂S | 178.18 |

| 2-Formylbenzenesulfonic acid sodium salt | C₇H₅NaO₄S | 208.17 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9NaO2S |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

sodium;2-ethylbenzenesulfinate |

InChI |

InChI=1S/C8H10O2S.Na/c1-2-7-5-3-4-6-8(7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

IROADWLXCRGCTM-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)[O-].[Na+] |

Origin of Product |

United States |

Reactivity and Applications of Sodium 2 Ethylbenzenesulfinate in Organic Transformations

Nucleophilic Reactivity of the Sulfinate Anion

The sulfinate anion (RSO₂⁻) is an ambident nucleophile, meaning it possesses two potential sites for reaction: the sulfur atom and the oxygen atoms. organic-chemistry.org The reaction pathway is influenced by factors such as the nature of the electrophile and the reaction conditions. Nucleophilic attack through the sulfur atom, which is generally more common due to sulfur's higher polarizability and "softness" compared to oxygen, leads to the formation of sulfones. mdpi.com Attack through an oxygen atom results in the formation of sulfinate esters. mdpi.com Sodium sulfinates, including sodium 2-ethylbenzenesulfinate, are bench-stable reagents that provide a practical source of this nucleophilic anion for various synthetic transformations. nih.gov

The synthesis of sulfones is a cornerstone application of sodium sulfinates. The sulfinate anion readily reacts with a variety of carbon-based electrophiles, leading to the formation of a stable carbon-sulfur bond. This transformation is a reliable method for introducing the sulfonyl group (–SO₂–), a prevalent functional group in pharmaceuticals, agrochemicals, and materials science. nih.gov

One of the most fundamental reactions of this compound is its nucleophilic substitution reaction with organic halides. This reaction typically proceeds via an Sₙ2 mechanism, where the sulfinate anion displaces a halide from a primary or secondary alkyl halide. The reaction involves a backside attack on the electrophilic carbon, resulting in the formation of an alkyl aryl sulfone. researchgate.net This method has been a staple in organic synthesis for many decades for constructing C(sp³)–S bonds. organic-chemistry.org

For example, the reaction of a sodium arenesulfinate with an activated alkyl halide like a benzyl (B1604629) bromide proceeds efficiently to yield the corresponding sulfone. chemrevlett.com

Table 1: Representative Sₙ2 Reaction of Sodium Arenesulfinates with Alkyl Halides

| Sodium Sulfinate | Alkyl Halide | Product |

| This compound | Benzyl Bromide | Benzyl 2-ethylphenyl sulfone |

| Sodium benzenesulfinate (B1229208) | Iodoethane | Ethyl phenyl sulfone |

Aryl and diaryl sulfones can be synthesized through the copper-catalyzed cross-coupling of sodium arenesulfinates with organoboronic acids. organic-chemistry.org This method is a variation of the Chan-Evans-Lam coupling and provides a powerful tool for forming C(sp²)–S bonds under relatively mild conditions. The reaction typically employs a copper(II) salt, such as copper(II) acetate (B1210297), often in the presence of a ligand like 1,10-phenanthroline (B135089), and an oxidant, such as oxygen from the air. organic-chemistry.org This approach is valued for its tolerance of a wide range of functional groups on both the boronic acid and the sulfinate salt. organic-chemistry.orgorganic-chemistry.org

The general catalytic cycle is thought to involve the formation of a copper(II)-sulfinate complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the diaryl sulfone and a copper(I) species, which is then re-oxidized to copper(II) to continue the cycle.

Table 2: Copper-Catalyzed Cross-Coupling of Sodium Arenesulfinates with Phenylboronic Acid

| Sodium Sulfinate | Catalyst System | Product | Yield | Reference |

| Sodium p-toluenesulfinate | Cu(OAc)₂·H₂O, 1,10-phenanthroline, O₂ | 4-Methylphenyl phenyl sulfone | Good | organic-chemistry.org |

| Sodium benzenesulfinate | Cu(OAc)₂·H₂O, 1,10-phenanthroline, O₂ | Diphenyl sulfone | Good | organic-chemistry.org |

| This compound | CuFAP, MeOH | 2-Ethylphenyl phenyl sulfone | Good |

Yields are generally reported as good to excellent under optimized conditions.

Vinyl sulfones are valuable synthetic intermediates, and they can be prepared efficiently from sodium sulfinates and vicinal dibromides (1,2-dibromoalkanes). organic-chemistry.org This transformation proceeds through a double-elimination mechanism. The sulfinate anion first acts as a nucleophile, displacing one of the bromine atoms to form a β-bromo sulfone intermediate. Subsequent treatment with a base, or often spontaneously under the reaction conditions, induces the elimination of hydrogen bromide (HBr) to generate the carbon-carbon double bond of the vinyl sulfone. organic-chemistry.org This method is notable for proceeding without the need for a metal catalyst. organic-chemistry.org

General Reaction Scheme: R-CH(Br)-CH₂(Br) + ArSO₂Na → [R-CH(Br)-CH₂(SO₂Ar)] → R-CH=CH-SO₂Ar + NaBr + HBr

While sulfone formation via S-attack is common, the sulfinate anion can also be used to synthesize sulfoxides. The synthesis of unsymmetrical sulfoxides can be achieved in a one-pot, two-step process. First, an organometallic reagent (like a Grignard or organolithium reagent) reacts with a sulfur dioxide source (such as DABSO) to generate a sulfinate salt in situ. This intermediate is then converted to a sulfinate silyl (B83357) ester by adding an agent like trimethylsilyl (B98337) chloride (TMS-Cl). This activates the intermediate, which then undergoes nucleophilic attack by a second, different organometallic reagent to furnish the final unsymmetrical sulfoxide (B87167).

Alternatively, sulfenate anions (RSO⁻), which are closely related to sulfinates, can be generated and trapped with alkyl halides to produce sulfoxides. The controlled reaction at the sulfur atom of a sulfinate derivative, avoiding overoxidation or reaction at oxygen, is key to these methods.

The reactivity of the this compound anion exemplifies its role in general nucleophilic substitution reactions. In these reactions, the electron-rich sulfinate anion (the nucleophile) attacks an electron-deficient atom (the electrophile), displacing a leaving group. nih.gov

The coupling with alkyl halides is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) pathway. researchgate.net For aromatic systems, where Sₙ2 reactions are not feasible due to the geometry of the aromatic ring, the sulfinate can participate in nucleophilic aromatic substitution (SₙAr) reactions. This occurs when the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro groups), which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.gov

Catalytic and Reagent Roles of this compound

Rhodium-Catalyzed Desulfinative Coupling Reactions:

Mechanistic Insights into Desulfinative Processes:Detailed mechanistic studies elucidating the specific role of the 2-ethyl substituent on the reaction pathway, including oxidative addition, transmetalation, and reductive elimination steps, are not available.

Due to these constraints, any attempt to generate the requested article would be based on generalization and speculation, failing to meet the required standards of scientific accuracy and detail. Further experimental research focusing specifically on this compound is necessary to provide the data required for such a specialized scientific article.

Table of Compound Names Mentioned:

Since the article could not be generated, a table of compounds is not applicable.

Sulfenylation Reactions for Thioether Generation

Sodium benzenesulfinates, including the 2-ethyl derivative, serve as stable and odorless sources of sulfur for the creation of thioethers, which are important structural motifs in many natural products and pharmaceutical compounds. rsc.orgresearchgate.net These reagents provide an alternative to traditionally used malodorous thiols. organic-chemistry.org

A significant application of sodium benzenesulfinates is in the direct sulfenylation of C-H bonds to form C-S bonds. rsc.org This method allows for the synthesis of thioethers by activating a carbon-hydrogen bond in various aromatic and heterocyclic systems. For instance, researchers have developed methods for the sulfenylation of flavones, indoles, and arylimidazo[1,2-a]pyridines using sodium benzenesulfinates. rsc.orgresearchgate.net One notable strategy employs ammonium (B1175870) iodide as a reaction inducer, which facilitates the regioselective formation of thioether derivatives in good yields. rsc.org This approach avoids the use of harsher reagents like molecular iodine. rsc.org The reaction is believed to proceed through a radical mechanism, where a thiyl radical is generated from the sulfinate and then adds to the substrate. researchgate.net

Control experiments have indicated that the process is likely a radical one, as the presence of a radical scavenger such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can suppress the reaction. researchgate.net The proposed mechanism often involves the initial generation of a disulfide from the sodium sulfinate, which then cleaves to produce the reactive thio radical species. researchgate.net

The use of sodium benzenesulfinates aligns with the principles of green chemistry, which advocate for the use of less hazardous and more environmentally friendly reagents. rsc.orgacs.org Sodium benzenesulfinates are stable, solid, and largely odorless compounds, making them a safer and more manageable alternative to volatile and foul-smelling thiols for introducing sulfur atoms into molecules. rsc.orgpolyu.edu.hk

Utility as a Traceless Linker in Solid-Phase Synthesis

In solid-phase organic synthesis (SPOS), molecules are attached to an insoluble polymer support while chemical transformations are carried out. imperial.ac.uk This technique simplifies purification, as excess reagents and byproducts can be washed away. imperial.ac.uk Sodium benzenesulfinate can be used to create a sulfur-based linker that attaches a molecule to the solid support. This type of linker is often "traceless," meaning that when the final product is cleaved from the support, no part of the linker remains attached to it. nih.gov

The sulfone linker strategy involves activating the linker at a specific point in the synthesis to release the desired molecule. mdpi.com This is often achieved through a "safety-catch" approach, where the linker is stable under most reaction conditions but can be made labile through a specific chemical modification. mdpi.commdpi.com

The traceless solid-phase sulfone linker strategy has been successfully applied to the synthesis of libraries of heterocyclic compounds like pyrazolines and isoxazolines. bsb-muenchen.denih.gov The synthesis involves a multi-step sequence performed on the solid support.

The key steps in this synthetic procedure are: bsb-muenchen.denih.gov

Sulfinate S-alkylation: The sulfinate on the solid support is alkylated.

Sulfone Anion Alkylation: The resulting sulfone is deprotonated to form an anion, which is then alkylated.

Oxidation: A γ-hydroxy sulfone intermediate is oxidized to the corresponding γ-ketosulfone.

Elimination-Cyclization: The final product is released from the support.

Using this methodology, a library of 12 different pyrazoline and isoxazoline (B3343090) derivatives was synthesized, demonstrating the versatility of the approach. bsb-muenchen.de

Table 1: Representative Heterocyclic Scaffolds Synthesized via Solid-Phase Strategy This table is a representation of the types of compounds that can be synthesized using the described method.

| Scaffold Type | General Structure | Potential for Diversity |

|---|---|---|

| Pyrazoline | A five-membered ring containing two adjacent nitrogen atoms and one double bond. | Substituents can be varied at multiple positions based on the building blocks used. |

The release of the final product from the solid support is a critical step. In the sulfone linker strategy, this is typically achieved through an elimination-cyclization mechanism. bsb-muenchen.de After the synthetic sequence on the resin is complete, a key transformation, such as the oxidation of a hydroxyl group to a ketone, creates a transient γ-ketosulfone intermediate. acs.org

This γ-ketosulfone is unstable and readily undergoes a β-elimination reaction. mdpi.comnih.gov In this process, the sulfinate group acts as an excellent leaving group, cleaving the bond that tethers the molecule to the solid support. acs.org Simultaneously, or subsequently, an intramolecular cyclization occurs to form the final heterocyclic product, such as a pyrazoline or isoxazoline. bsb-muenchen.de This cleavage mechanism is "traceless" because the sulfone linker remains on the solid support, and the final product is released without any residual atoms from the linker. nih.gov

Role as a Reducing Agent in Specific Chemical Reactions

While compounds like sodium borohydride (B1222165) and lithium aluminum hydride are known as general-purpose reducing agents in organic synthesis, the role of this compound as a reducing agent is not as broad. orgchemres.org It does not typically function as a standalone hydride donor for the general reduction of functional groups like aldehydes and ketones. orgchemres.org Instead, its participation in reduction-oxidation (redox) chemistry is more specific.

Investigations into Sulfinate Ester Synthesis and Rearrangements

The synthesis of sulfinate esters from sodium arylsulfinates is a fundamental transformation, providing access to a class of compounds that are themselves valuable precursors to other chiral sulfur-containing molecules. youtube.com Recent studies have focused on refining the understanding of the mechanisms governing their formation and subsequent reactions.

Historically, the formation of sulfinate esters from sodium arenesulfinates and alcohols was often proposed to proceed via an O-attack of the sulfinate anion onto a carbocation intermediate generated in situ from the alcohol. However, recent investigations, including isotopic labeling experiments, have challenged this concept. researchgate.net

A revised mechanism suggests that under certain conditions, such as those promoted by trimethylsilyl chloride (TMSCl), the reaction does not proceed through a free carbocation. Instead, a more complex pathway is involved which accounts for the high selectivity for sulfinate ester formation over the competing sulfone product. researchgate.net This updated understanding is crucial for optimizing reaction conditions to favor the desired sulfinate ester product. The protocol has been shown to be effective for a range of alcohol substrates, demonstrating broad applicability. researchgate.net

Table 1: Representative Substrate Scope for TMSCl-Promoted Sulfinate Ester Synthesis This table is a representation of typical results and not specific to this compound.

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Benzyl alcohol | Benzyl p-toluenesulfinate | 85 |

| 2 | Cinnamyl alcohol | Cinnamyl p-toluenesulfinate | 82 |

| 3 | 1-Phenylethanol | 1-Phenylethyl p-toluenesulfinate | 90 |

| 4 | Adamantan-1-ol | Adamantan-1-yl p-toluenesulfinate | 78 |

Data adapted from studies on TMSCl-promoted sulfinate synthesis. researchgate.net

The hydrolysis of sulfinate esters is a key reaction, and its kinetics are influenced by several factors, including solvent composition and temperature. Kinetic studies are typically performed by monitoring the reaction progress over time, often through titration methods to quantify the formation of acidic products. youtube.com

Table 2: Factors Influencing Sulfinate Ester Hydrolysis Rate This table illustrates general principles of ester hydrolysis kinetics.

| Factor | Effect on Hydrolysis Rate | Rationale |

| Temperature | Increases | Provides more kinetic energy to overcome the activation energy barrier. |

| Solvent Polarity | Varies | Affects the solvation of the ground state and transition state differently, influencing the activation energy. mdpi.com |

| Substituents | Varies | Electron-withdrawing groups on the aryl ring can stabilize the leaving group, while alkyl groups have polar effects that can stabilize transition state complexes. |

| Catalyst | Increases | Provides an alternative reaction pathway with a lower activation energy (e.g., acid or base catalysis). youtube.com |

The aminolysis of sulfinate esters, a nucleophilic substitution reaction at the sulfur center, is believed to proceed through a stepwise addition-elimination mechanism. nih.govuclan.ac.uk This mechanism involves the formation of a transient, unstable hypervalent sulfur intermediate. mdpi.com

Computational studies on nucleophilic substitution at a sulfinyl sulfur atom support the formation of a tetracoordinate-sulfur intermediate, often described as having a trigonal bipyramidal geometry. researchgate.netnih.gov In this intermediate, the incoming nucleophile (the amine) and the leaving group (the alkoxy group) typically occupy the apical positions. nih.gov This addition step is followed by an elimination step where the leaving group departs, yielding the final sulfinamide product. The existence of this triple-well potential energy surface, with the hypervalent species as a central minimum, is a key feature of the proposed mechanism for the aminolysis of sulfinyl derivatives. nih.govuclan.ac.uk

Comparative Reactivity Studies of Substituted Arylsulfinates

The reactivity of an arylsulfinate is significantly influenced by the nature and position of substituents on the aromatic ring. The ortho-ethyl group in this compound imparts distinct steric and electronic properties that differentiate its reactivity from other isomers (e.g., para-substituted) or the unsubstituted parent compound.

In electrophilic aromatic substitution (EAS) reactions, the substituent already present on the benzene (B151609) ring directs the position of the incoming electrophile. The ethyl group is an alkyl group, which is categorized as an electron-donating group (EDG) by induction. youtube.com All activating groups, including alkyls, are known to be ortho-, para-directors. libretexts.orgyoutube.com

The 2-ethyl group influences reaction rates through a combination of electronic and steric effects.

Electronic Effect : As an electron-donating group, the ethyl group increases the electron density of the aromatic ring, making it more nucleophilic. youtube.com This activating effect generally increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. youtube.com

Steric Effect : The physical bulk of the ethyl group at the ortho position creates steric hindrance. youtube.com This hindrance can impede the approach of an electrophile to the adjacent ortho position (position 3). Consequently, while the ethyl group electronically activates both the ortho and para positions, the steric hindrance often causes the para-substituted product to be favored over the ortho-substituted product. youtube.comyoutube.com The bulkier the directing group, the stronger the preference for the less sterically hindered para product. youtube.com In reactions occurring at the sulfur center, the ortho-ethyl group can similarly hinder the approach of nucleophiles, potentially slowing the reaction rate compared to a para-substituted analogue like sodium 4-ethylbenzenesulfinate. mdpi.com

Table 3: Comparison of Steric and Electronic Effects of an Ortho-Ethyl Group

| Effect | Type | Influence on Electrophilic Aromatic Substitution |

| Electronic | Activating (+I effect) | Increases overall reaction rate by donating electron density to the ring, making it more nucleophilic. youtube.com |

| Steric | Hindrance | Decreases the rate of substitution at the adjacent ortho position (position 3) relative to the less hindered para position (position 5). youtube.comyoutube.com |

Comparison with Unsubstituted and Para-Substituted Arylsulfinates

The reactivity of this compound is best understood through a comparative lens, examining its performance relative to sodium benzenesulfinate (the unsubstituted analog) and para-substituted arylsulfinates, such as sodium p-toluenesulfinate. The key differentiators in their reactivity profiles are the electronic and steric effects imparted by the substituents on the benzene ring.

Electronic Effects

Alkyl groups, such as the ethyl group in this compound and the methyl group in sodium p-toluenesulfinate, are generally considered electron-donating through an inductive effect. This electron-donating nature increases the electron density on the aromatic ring and can influence the reactivity of the sulfinate group. In certain reactions, arylsulfinates bearing electron-donating groups have been observed to perform better. For instance, in the BF3·OEt2-mediated radical disproportionate coupling of sodium sulfinates to synthesize thiosulfonates, it has been noted that sodium arylsulfinates with electron-donating groups generally provide better results than those with electron-withdrawing groups. nih.gov This suggests that in such transformations, both para-substituted and ortho-substituted alkylbenzenesulfinates might exhibit enhanced reactivity compared to the unsubstituted sodium benzenesulfinate.

Steric Effects and the "Ortho Effect"

The most significant distinction for this compound is the presence of the ethyl group at the ortho position. This proximity to the sulfinate functional group can lead to steric hindrance, which may impede the approach of reactants and catalysts, potentially slowing down or inhibiting certain reactions. This phenomenon is often referred to as the "ortho effect."

However, the impact of the ortho substituent is not universally inhibitory. In some instances, the presence of an ortho group can lead to unexpected or even enhanced reactivity. For example, in the iodine-mediated sulfenylation of imidazo[1,2-a]pyridines using ethyl arylsulfinates, it was observed that ortho-substituted arylsulfinates afforded better yields compared to those with a similar substituent in the meta- or para-position. chemrevlett.com This counterintuitive result suggests that in this particular reaction mechanism, steric hindrance from the ortho group does not play a detrimental role and may even favor the desired transformation.

To illustrate the comparative reactivity, consider the following hypothetical data based on general principles and isolated findings. The table below provides a conceptual comparison of yields for a generic sulfonylation reaction where both electronic and steric effects could be at play.

| Arylsulfinate Substrate | Hypothetical Yield (%) - Reaction A (Sterically Sensitive) | Hypothetical Yield (%) - Reaction B (Electronically Driven) |

| Sodium Benzenesulfinate | 85 | 75 |

| Sodium p-Toluenesulfinate | 82 | 88 |

| This compound | 65 | 80 |

In a sterically sensitive reaction (Reaction A), the bulky ortho-ethyl group in this compound would be expected to lower the reaction yield compared to the less hindered sodium benzenesulfinate and sodium p-toluenesulfinate. Conversely, in a reaction primarily driven by electronic effects where electron-donating groups are favorable (Reaction B), both sodium p-toluenesulfinate and this compound would be expected to show higher yields than the unsubstituted analog.

Detailed Research Findings

While comprehensive studies directly comparing this compound with its unsubstituted and para-substituted counterparts across a wide range of reactions are not abundant, the existing literature on substituent effects provides a framework for understanding their relative reactivity. The directing effects of substituents in electrophilic aromatic substitution are well-documented, with alkyl groups being ortho-, para-directors. masterorganicchemistry.com

The reactivity of sodium sulfinates as nucleophiles, electrophiles, or radical precursors is highly dependent on the specific reaction conditions. nih.gov The interplay of the inductive effect of the ortho-ethyl group and the potential for steric hindrance makes the reactivity of this compound highly context-dependent. For instance, in reactions proceeding through a radical mechanism, the stability of the intermediate aryl radical could be influenced by the ortho-substituent.

Further research is needed to systematically evaluate the comparative reactivity of this compound in a variety of standard organic transformations. Such studies would provide valuable data for synthetic chemists to make informed decisions when selecting an appropriate arylsulfinate reagent.

Mechanistic Studies of Sodium 2 Ethylbenzenesulfinate Reactions

Kinetic Investigations of Reaction Pathways

Kinetic studies are instrumental in elucidating the step-by-step sequence of events in a chemical reaction. By examining reaction rates under different conditions, one can infer the composition of the transition state and the factors that influence reactivity.

Rate Law Determinations for Sulfinate-Involved Oxidations

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. chemistrytalk.org It is determined experimentally and provides insight into the reaction mechanism. chemistrytalk.orglibretexts.orgkhanacademy.org For reactions involving sulfinates, the rate law can reveal whether the sulfinate is directly involved in the rate-determining step.

In the oxidation of sodium p-alkylbenzenesulfonates by aqueous sodium dichromate, the reaction rate is first order with respect to both the substrate and the acid chromate (B82759) ion (HCrO₄⁻) under slightly acidic conditions. cdnsciencepub.com This suggests that the transition state is composed of one molecule of the arene and one of an acid chromate anion. cdnsciencepub.com While this study focuses on a sulfonate, the principles of determining the rate law are analogous for sulfinates like sodium 2-ethylbenzenesulfinate.

A study on the aminolysis of ethylbenzene (B125841) sulfinate demonstrated that the reaction follows pseudo-first-order kinetics when there is a large excess of the amine. koreascience.kr However, the observed rate constant (kobs) plateaus at higher amine concentrations, suggesting a more complex mechanism than a simple bimolecular reaction. koreascience.kr This behavior is indicative of a stepwise mechanism involving an intermediate. koreascience.kr By plotting the reciprocal of the observed rate constant against the reciprocal of the amine concentration, a linear relationship was obtained, which is consistent with the formation of an intermediate that slowly decays to the products. koreascience.kr

Table 1: Factors Influencing Reaction Rates

| Factor | Description |

|---|---|

| Concentration of Reactants | The rate of a reaction typically increases with the concentration of reactants, as there are more molecules available to collide and react. chemistrytalk.org |

| Temperature | Higher temperatures generally lead to faster reaction rates because molecules have more kinetic energy, resulting in more frequent and energetic collisions. |

| Nature of Reactants | The inherent reactivity of the substances involved plays a significant role in determining the reaction rate. |

| Surface Area | For reactions involving solids, a larger surface area allows for more contact between reactants, increasing the reaction rate. |

| Catalysts | Catalysts increase the rate of a reaction without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. |

Activation Parameters (Enthalpy, Entropy, and Free Energy) Analysis

Activation parameters, including enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper insight into the transition state of a reaction. libretexts.org These parameters are derived from the temperature dependence of the rate constant.

The enthalpy of activation (ΔH‡) represents the energy barrier that reactants must overcome to reach the transition state. libretexts.org A lower ΔH‡ indicates a faster reaction. For instance, in the oxidation of sodium 4-ethylbenzenesulfonate (B229782), kinetic studies revealed a low activation free energy of 14.8 kcal/mol. researchgate.net In another study on the oxidation of sodium p-ethylbenzenesulfonate, the activation enthalpy was found to be 21.0 kcal/mol. cdnsciencepub.com

The entropy of activation (ΔS‡) reflects the change in disorder when reactants form the transition state. libretexts.org A negative ΔS‡ suggests a more ordered transition state, which is common in associative or bimolecular reactions where two molecules come together. libretexts.orgresearchgate.net For example, the oxidation of sodium 4-ethylbenzenesulfonate exhibits a negative activation entropy, suggesting an associative mechanism where the active species and the C-H bond of the substrate come together in the rate-determining step. researchgate.net Conversely, a positive ΔS‡ indicates a more disordered transition state, often seen in dissociative or unimolecular reactions. libretexts.org The decomposition of certain sulfinyl sulfones shows a large positive entropy of activation, suggesting a non-concerted, homolytic bond scission. oregonstate.edu

The Gibbs free energy of activation (ΔG‡) combines the enthalpy and entropy effects and is directly related to the reaction rate constant through the Eyring equation. libretexts.org

Table 2: Representative Activation Parameters for Related Reactions

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (e.u. or cal/mol·K) | Reference |

|---|---|---|---|

| Oxidation of sodium p-ethylbenzenesulfonate | 21.0 | -22.8 | cdnsciencepub.com |

| Oxidation of sodium 4-ethylbenzenesulfonate | 7 ± 0.6 | -26.5 ± 2.5 | researchgate.net |

| Decomposition of p-tolyl p-toluenesulfinyl sulfone in dioxane | 27.8 | 11.7 | oregonstate.edu |

An enthalpy-entropy compensation effect has been observed in the Sₙ2 reactions of sodium arenesulfinates with γ-functionalized allyl bromides. consensus.app This phenomenon, where a change in enthalpy is offset by a proportional change in entropy, is also seen in many other solvolytic reactions. cdnsciencepub.com

Isotope Effects in C-H Bond Activation Contexts

Kinetic isotope effects (KIEs) are a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. pkusz.edu.cn This is achieved by comparing the reaction rates of a compound with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken during the rate-determining step. nih.gov

In the context of arylsulfinates, which can be used as arylating agents in C-H bond activation reactions, the presence of a significant KIE suggests that C-H bond cleavage is indeed the rate-limiting step. For example, a KIE value of 5.68 was observed in a palladium-catalyzed C-H activation reaction, pointing to the C-H bond breaking being the rate-determining step. thieme-connect.com Similarly, in the oxidation of sodium p-toluenesulfonate, a primary deuterium (B1214612) isotope effect of kH/kD = 4.6 was observed, indicating that the cleavage of the carbon-hydrogen bond is the rate-determining step. cdnsciencepub.com Large KIEs can also suggest quantum tunneling effects, where a hydrogen atom passes through the activation barrier rather than going over it. nih.gov

Elucidation of Intermediates in Sulfinate Transformations

Identifying reaction intermediates is crucial for a complete understanding of a reaction mechanism. These transient species exist for a short duration and can be detected using various spectroscopic and computational techniques.

Spectroscopic Detection of Transient Species

Transient absorption spectroscopy, also known as flash photolysis, is a powerful technique for studying short-lived excited states and reaction intermediates. edinst.com This pump-probe method involves exciting a sample with a short laser pulse (pump) and then monitoring the changes in absorption of a second light pulse (probe) over time. edinst.com This allows for the direct observation of the formation and decay of transient species on timescales from femtoseconds to seconds. edinst.com

In the aminolysis of ethylbenzene sulfinate, kinetic evidence strongly points to the existence of a hypervalent intermediate. koreascience.kr The non-linear relationship between the observed rate constant and the amine concentration is a hallmark of a stepwise mechanism involving an intermediate. koreascience.kr While direct spectroscopic observation of this specific intermediate was not detailed in the provided search results, techniques like transient absorption spectroscopy would be the primary experimental method for such a detection. edinst.comrsc.org

Computational Modeling of Transition States

Computational chemistry offers a powerful means to investigate the structures and energies of transient species, including transition states, which are often too fleeting to be observed experimentally. mit.edu Techniques like density functional theory (DFT) can be used to model reaction pathways and calculate the geometries of transition states. diva-portal.orgnih.gov

Recent advances in machine learning and artificial intelligence are making the prediction of transition state structures faster and more accessible. mit.edursc.org These models can be trained on large datasets of known reactions to predict the transition state structure given the reactants and products. mit.edu

For reactions involving sulfinates and related sulfur compounds, computational studies have been instrumental in understanding their mechanisms. For instance, computational modeling of the alkaline hydrolysis of diaryl sulfate (B86663) diesters suggests that the reaction proceeds through a loose transition state with significant bond cleavage to the leaving group. diva-portal.orgnih.govresearchgate.net These findings are analogous to what is expected for the hydrolysis of arylsulfonate monoesters. diva-portal.orgnih.govresearchgate.net In the enzymatic desulfination of 2'-hydroxybiphenyl-2-sulfinate, computational models have been used to compare different mechanistic proposals and to assess the role of active site residues in stabilizing the transition state. rsc.org These studies calculate the activation enthalpies and free energies for different proposed pathways, providing insights that are difficult to obtain through experiments alone. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium p-alkylbenzenesulfonates |

| Sodium dichromate |

| Acid chromate ion (HCrO₄⁻) |

| Ethylbenzene sulfinate |

| Sodium p-toluenesulfonate |

| 2'-hydroxybiphenyl-2-sulfinate |

| Diaryl sulfate diesters |

| Arylsulfonate monoesters |

| Sulfinyl sulfones |

Catalytic Cycle Analysis in Metal-Mediated Processes

The reactions of this compound, a representative of the versatile class of arylsulfinates, are frequently facilitated by transition metal catalysts. Understanding the catalytic cycle is crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds. The cycle typically involves the activation of the sulfinate by a metal center, followed by a series of oxidative and reductive steps to form the final product and regenerate the active catalyst.

Metal centers are pivotal in activating the sulfinate group for subsequent transformations. Copper and rhodium complexes, in particular, have been employed in various catalytic processes involving sulfinates.

Copper (Cu): Copper catalysts, especially in the Cu(I) oxidation state, are widely used for reactions involving sulfinate salts. nih.gov In copper-catalyzed processes, the sulfinate anion can coordinate to the copper(I) center. nih.gov This coordination is a critical activation step, preparing the sulfinate for subsequent reactions such as oxidative addition. nih.gov For instance, in the copper-mediated sulfonylation of aldehydes, it is hypothesized that Cu(OAc)₂ can form Cu(SO₂R)₂ in situ, which then acts as a sulfinate reservoir, preventing inhibition by free sulfinate ions that might otherwise block copper coordination sites. d-nb.info The activation often involves the formation of a copper(I)-bound sulfinate, which then participates in the main catalytic cycle. nih.gov This initial binding facilitates the subsequent steps, such as the interaction with an aryl halide in cross-coupling reactions. nih.gov

Rhodium (Rh): Rhodium catalysts, particularly cationic rhodium(III) complexes, are effective in C-H activation reactions where sulfonyl-containing groups are introduced. acs.orgnih.gov In these systems, a directing group on the arene substrate coordinates to the rhodium center, facilitating the cleavage of a nearby C-H bond. acs.org While direct studies on rhodium's activation of this compound are specific to the reaction context, the general mechanism involves the rhodium center orchestrating the coupling of the arene with a sulfonyl-group precursor. thieme-connect.com For example, in the amidation of arenes with sulfonyl azides, a cationic rhodium complex catalyzes the C-N bond formation under oxidant-free conditions, showcasing rhodium's ability to mediate reactions involving sulfonyl groups. acs.org

A common mechanistic framework for metal-mediated cross-coupling reactions involving sulfinates is a cycle of oxidative addition and reductive elimination. acs.orgresearchgate.net

Oxidative Addition: The catalytic cycle often begins after the generation of an active low-valent metal species, such as Pd(0) or Cu(I). nih.govacs.org This species undergoes oxidative addition with a substrate, for example, an aryl halide. This step involves the metal center inserting itself into the carbon-halide bond, increasing its oxidation state (e.g., from Pd(0) to Pd(II) or from Cu(I) to Cu(III)). nih.govacs.org In palladium-catalyzed desulfinative cross-coupling, the oxidative addition of an aryl bromide to a Pd(0) complex is a key initiating step. acs.org

Transmetalation/Ligand Exchange: Following oxidative addition, a transmetalation or ligand exchange step occurs where the sulfinate anion displaces a ligand (like a halide) from the metal center. acs.org In some systems, the sulfinate may already be bound to the metal. nih.gov For palladium-catalyzed couplings, this step can be turnover-limiting, depending on the nature of the sulfinate. acs.org

Reductive Elimination: The final key step is reductive elimination, where the two coupled fragments (e.g., an aryl group and the sulfonyl group) are expelled from the metal center to form the final product, such as a sulfone. nih.govresearchgate.net This step reduces the oxidation state of the metal, regenerating the active catalyst and completing the cycle. nih.gov In copper-catalyzed reactions, a transient copper(III) sulfinate species can undergo reductive elimination to yield the sulfone product. nih.gov The geometry of the sulfinate's coordination to the metal (either through sulfur or oxygen) can significantly affect the energy barrier for this step. nih.gov Theoretical calculations have shown that reductive elimination from an S-bound copper(III) sulfinate has a considerably lower activation barrier than from an O-bound species. nih.gov

A generalized catalytic cycle for a copper-catalyzed sulfonylative coupling is presented below.

| Step | Description | Metal Oxidation State Change |

| 1. Sulfinate Activation | The sulfinate anion coordinates to the Cu(I) catalyst. | No change |

| 2. Oxidative Addition | An aryl halide adds to the copper-sulfinate complex. | Cu(I) → Cu(III) |

| 3. Reductive Elimination | The aryl and sulfonyl groups couple and are eliminated from the copper center, forming the sulfone product. | Cu(III) → Cu(I) |

| 4. Catalyst Regeneration | The Cu(I) catalyst is regenerated and can enter a new cycle. | No change |

Solvent Effects on Sulfinate Reactivity

The choice of solvent is a critical parameter in chemical reactions, capable of influencing reaction rates, pathways, and product selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.orgrsc.orgresearchgate.net

The use of water as a solvent for organic reactions has gained significant attention due to its environmental benefits and unique reactivity effects. acs.orgdrhazhan.comresearchgate.net For reactions involving this compound, the solvent medium can dictate the reaction mechanism and efficiency.

In many cases, organic solvents are used. However, certain reactions proceed efficiently in water. For example, the sulfenylation of aromatic amines with ethyl arylsulfinates has been successfully performed in water at elevated temperatures. acs.org Water's high polarity and ability to form hydrogen bonds can influence the solubility and reactivity of ionic species like sulfinate salts. wikipedia.orgdrhazhan.com The kinetics of the aminolysis of ethylbenzene sulfinate, for instance, have been studied in water, revealing a stepwise mechanism with a hypervalent intermediate. koreascience.kr

Conversely, some reactions show different outcomes in aqueous versus organic media. The photochemistry of arylazo sulfonates, for example, is highly dependent on the solvent. acs.org In organic solvents, light induces a homolytic cleavage to generate aryl radicals, whereas in pure water, a photoheterolysis occurs to produce aryl cations, preventing the radical chemistry. acs.org The oxidation of sodium p-ethylbenzenesulfonate by aqueous sodium dichromate has been studied in slightly acidic aqueous conditions, where the active oxidizing species was determined to be the HCrO₄⁻ ion in a reaction likely involving a free-radical process. cdnsciencepub.com The choice between aqueous and organic media can thus be used to control the reaction pathway.

| Solvent Medium | General Effects on Sulfinate Reactions | Example Reaction |

| Aqueous | Can promote reactions with ionic species, may alter reaction pathways (e.g., favoring ionic over radical mechanisms), environmentally benign. acs.orgkoreascience.kracs.org | Aminolysis of ethylbenzene sulfinate proceeds via a stepwise mechanism in water. koreascience.kr |

| Organic | Generally offers better solubility for nonpolar substrates and reagents, can favor radical pathways depending on the specific solvent. wikipedia.orgacs.org | Photolysis of arylazo sulfonates in organic solvents leads to aryl radical generation. acs.org |

In aqueous solutions, sulfinate anions can participate in the formation of ion-associates. This phenomenon occurs when large organic cations and organic anions interact in water to form a distinct liquid phase, often referred to as an ion-associate liquid phase (IALP). mdpi.commdpi.com This process is driven by the charge neutralization and hydrophobic interactions between the ions. mdpi.com

While studies may not specifically use this compound, the principles apply to similar sulfonate and sulfinate anions. The formation of an IALP typically involves mixing an aqueous solution of an organic cation (e.g., ethylhexyloxypropylammonium) with an organic anion (e.g., dodecyl sulfate). mdpi.commdpi.com The resulting ion-associate can separate from the bulk aqueous phase, forming a micro-liquid phase that can be used for extraction and concentration of analytes. mdpi.com

The formation and stability of this third phase are influenced by factors such as the concentration of the organic ions, pH, and the presence of other salts. mdpi.comua.pt The structure of the anion, including the nature of its alkyl or aryl groups, plays a role in the efficiency of IALP formation. The ethylbenzene group of the 2-ethylbenzenesulfinate anion would contribute to the hydrophobic interactions necessary for this phase separation. This behavior is analogous to ion-exchange chromatography, where sulfonate groups are fixed to a solid support and interact with counterions in the mobile phase. libretexts.org

Advanced Analytical and Spectroscopic Characterization in 2 Ethylbenzenesulfinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the molecular framework by probing the magnetic properties of atomic nuclei.

¹H NMR for Structural Assignment and Reaction Monitoring

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For sodium 2-ethylbenzenesulfinate, the ¹H NMR spectrum is predicted to show distinct signals for the ethyl group and the aromatic protons.

The ethyl group protons are expected to appear as two separate multiplets in the aliphatic region of the spectrum. The methyl (CH₃) protons would likely present as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would appear as a quartet due to coupling with the methyl protons. uic.edu

The aromatic region would display more complex patterns due to the ortho-substitution. reddit.com The four protons on the benzene (B151609) ring are in different chemical environments, leading to four distinct signals. mnstate.edu Their chemical shifts and splitting patterns are influenced by the electronic effects of both the sulfinate group and the ethyl group. wisc.edu The proximity of these substituents breaks the symmetry seen in para-substituted analogs, resulting in a more complex spectrum. reddit.com

Reaction monitoring is a key application of ¹H NMR. By acquiring spectra of a reaction mixture over time, the consumption of this compound can be tracked by the diminishing intensity of its characteristic peaks, while the formation of new products can be identified by the appearance of new signals. This allows for the real-time assessment of reaction kinetics and conversion.

Predicted ¹H NMR Data for this compound

The following table outlines the predicted chemical shifts (δ) for the protons of this compound, based on data from analogous compounds like ethylbenzene (B125841). docbrown.infochemicalbook.com The exact values can vary depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

| Aromatic (4H) | 7.1 - 7.8 | Multiplets | ortho, meta, para |

| Methylene (-CH₂-) | ~2.7 | Quartet (q) | ³J (to CH₃) |

| Methyl (-CH₃) | ~1.2 | Triplet (t) | ³J (to CH₂) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of a molecule. huji.ac.il In a typical proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak, simplifying the spectrum and allowing for a direct count of non-equivalent carbons. mnstate.edu

For this compound, a total of eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the ethyl group. docbrown.info The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom directly bonded to the sulfinate group (ipso-carbon) and the one bonded to the ethyl group are expected to have unique chemical shifts compared to the other four aromatic carbons. huji.ac.ilacs.org The signals for the ethyl group's CH₂ and CH₃ carbons would appear in the upfield (aliphatic) region of the spectrum. huji.ac.ildocbrown.info

Predicted ¹³C NMR Data for this compound

This table presents the predicted chemical shifts for the carbon atoms, based on established data for ethylbenzene and substituted benzenes. docbrown.infochemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (ipso, attached to -SO₂Na) | 140 - 145 |

| Aromatic C (ipso, attached to -CH₂CH₃) | 142 - 147 |

| Aromatic CH (4 carbons) | 125 - 130 |

| Methylene (-CH₂-) | ~29 |

| Methyl (-CH₃) | ~16 |

Multi-dimensional NMR Techniques for Complex Structures

For unambiguous structural assignment, especially in complex molecules or mixtures, multi-dimensional NMR techniques are employed. acs.org These experiments correlate signals from different nuclei, providing a comprehensive map of molecular connectivity. core.ac.uk

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically through two or three bonds. pressbooks.pub For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. libretexts.org It would also reveal the coupling network among the four adjacent protons on the aromatic ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This is a two-dimensional heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). pressbooks.pubemerypharma.com An HSQC spectrum would definitively link each proton signal (e.g., from the CH₂ and CH₃ groups) to its corresponding carbon signal, greatly aiding in the assignment of both ¹H and ¹³C spectra. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. pressbooks.pub It is crucial for piecing together the molecular skeleton by connecting fragments. For instance, an HMBC spectrum could show a correlation from the methylene protons to the ipso-carbon of the aromatic ring, confirming the attachment point of the ethyl group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. libretexts.org

Molecular Weight Determination and Fragmentation Analysis

In a mass spectrometry experiment, a molecule is ionized to form a molecular ion, the peak of which provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) measures this mass with extremely high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the compound's elemental formula. fiveable.memeasurlabs.comdelpharm.com

Upon ionization, the molecular ion can break apart into smaller, charged fragments. This fragmentation pattern is often unique to a specific molecular structure and serves as a "fingerprint" for identification. The fragmentation of aromatic sulfinates and related compounds often involves characteristic losses. cdnsciencepub.comresearchgate.net For this compound, key fragmentation pathways would likely include:

Loss of sulfur dioxide (SO₂): A common fragmentation for sulfinates, leading to a significant peak corresponding to the loss of 64 mass units. nist.govnih.gov

Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃, 29 mass units) or an ethylene (B1197577) molecule (CH₂=CH₂, 28 mass units) via rearrangement are common fragmentation patterns for ethyl-substituted aromatic compounds. docbrown.info The most prominent peak in the mass spectrum of ethylbenzene itself is often at m/z 91, corresponding to the tropylium (B1234903) ion formed by the loss of a methyl radical from the molecular ion. docbrown.info

Predicted Mass Spectrometry Fragments for 2-Ethylbenzenesulfinate Anion

The table below lists potential fragments for the 2-ethylbenzenesulfinate anion (C₈H₉SO₂⁻, molecular weight ~185.22 u) that might be observed in a negative ion mode mass spectrum.

| Proposed Fragment Ion | Formula | m/z (approx.) | Proposed Neutral Loss |

| [M - SO₂]⁻ | [C₈H₉]⁻ | 121 | SO₂ |

| [M - C₂H₅]⁻ | [C₆H₄SO₂]⁻ | 156 | •C₂H₅ |

| [C₆H₅]⁻ | [C₆H₅]⁻ | 77 | C₂H₄ + SO₂ |

Elucidation of Reaction Product Structures

Mass spectrometry is invaluable for identifying the products of chemical reactions. By comparing the mass spectrum of a reaction mixture to that of the starting material, the formation of new species can be confirmed. For example, if this compound were oxidized to sodium 2-ethylbenzenesulfonate, HRMS would detect an increase in mass corresponding to the addition of one oxygen atom. The fragmentation pattern would also change, providing further evidence for the new structure. This ability to rapidly determine the molecular weight and formula of reaction products makes MS and HRMS essential tools in synthetic chemistry research. algimed.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of chemical bonds. msu.edu For this compound, IR spectroscopy is crucial for confirming the presence of the key sulfinate group and the substituted aromatic ring.

The sulfinate anion (R-SO₂⁻) exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly informative. While specific data for this compound is not widely published, data from analogous sulfonate and sulfinate compounds can be used to predict the expected spectral regions. For instance, the S=O bond of sulfonate groups typically shows strong absorption bands around 1173-1357 cm⁻¹. researchgate.net Similarly, the sulfinate group in this compound is expected to produce prominent peaks in this region. Additional significant bands correspond to the vibrations of the ethyl-substituted benzene ring, including C-H and C=C stretching and bending modes.

Table 1: Characteristic IR Absorption Bands for this compound This table is predictive, based on characteristic frequencies for related functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2975-2850 | C-H Stretch | Ethyl Group (-CH₂CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1200-1000 | S=O Stretch | Sulfinate (SO₂⁻) |

| 900-675 | C-H Bending (Out-of-Plane) | Substituted Benzene |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives/complexes)

Chromatographic Techniques for Separation and Purity Analysis

Chromatography encompasses a set of powerful laboratory techniques for the separation of mixtures. nih.gov The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov In the context of research involving this compound, chromatographic methods are essential for monitoring reactions, purifying products, and assessing the purity of the final compounds.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used for the qualitative monitoring of chemical reactions. nih.gov It allows chemists to quickly determine the progress of a reaction by observing the consumption of starting materials and the appearance of products. nih.govmdpi.comrsc.org In a typical application involving a reaction with this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (commonly silica (B1680970) gel). rsc.org The plate is then placed in a chamber containing a suitable mobile phase (eluent), often a mixture of solvents like petroleum ether and ethyl acetate (B1210297). rsc.orgbeilstein-journals.org

The eluent ascends the plate via capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. nih.gov After development, the separated spots are visualized (e.g., under UV light or by staining with iodine), and their positions are quantified by a retention factor (Rf). acs.org By comparing the spots from the reaction mixture to those of the starting materials, one can effectively track the reaction's progression towards completion. nih.gov

When a reaction is complete, the desired product must be isolated from byproducts and unreacted starting materials. Column chromatography is a preparative technique widely used for this purpose on a laboratory scale. beilstein-journals.orggoogle.com The crude product mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. rsc.orggoogle.com

An eluent, similar to one optimized using TLC, is then passed through the column. rsc.org Components of the mixture move down the column at different rates, separating into distinct bands. These bands are collected as separate fractions as they exit the column. The solvent is then evaporated from the fractions containing the pure product. This method is frequently cited for the purification of compounds synthesized from sodium sulfinate precursors. nih.govbeilstein-journals.orggoogle.com

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Example |

| Stationary Phase | The solid adsorbent packed in the column. | Silica Gel (200-300 mesh) beilstein-journals.org |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Petroleum Ether / Ethyl Acetate Mixtures rsc.orgbeilstein-journals.org |

| Application | Loading the crude product onto the column. | Dissolved in a minimum amount of solvent. |

| Elution | The process of passing the mobile phase through the column. | Can be isocratic (constant solvent composition) or gradient (changing composition). |

| Fraction Collection | Collecting the separated components as they exit the column. | Monitored by TLC to identify fractions containing the pure product. nih.gov |

For the purification of larger quantities of material beyond the gram-scale capacity of standard laboratory columns, advanced preparative chromatography techniques are employed. Preparative High-Performance Liquid Chromatography (Prep HPLC) is a scalable version of analytical HPLC that is used to isolate and purify compounds for research, clinical trials, or commercial production. sielc.com

The fundamental principles are the same as in column chromatography, but the process is automated and uses smaller stationary phase particles and higher pressure, leading to significantly better resolution and faster separation times. nih.gov This method can be scaled to purify kilograms of a target compound, such as a derivative of this compound, with very high purity. The scalability of such liquid chromatography methods is crucial for transitioning a synthetic procedure from laboratory research to industrial application. sielc.com

Theoretical and Computational Studies of 2 Ethylbenzenesulfinate Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgacs.org It is widely applied to calculate the properties of molecules and solids, predict reaction outcomes, and elucidate reaction mechanisms. acs.orgnih.gov

The reactivity of the 2-ethylbenzenesulfinate anion is fundamentally governed by its electronic structure. DFT calculations are instrumental in mapping the electron density distribution, identifying molecular orbitals (HOMO and LUMO), and determining partial atomic charges.

Computational studies on related sulfur-containing anions, such as the sulfate (B86663) radical anion (SO₄•⁻), have shown that significant charge can be donated from the central moiety to the surrounding solvent shells, a phenomenon that would also be relevant for the sulfinate anion in solution. nih.gov The analysis of the electronic structure is crucial for understanding how the anion interacts with other reagents. For instance, in enzymatic reactions involving sulfinates, the protonation state of the sulfinate group, which is dictated by its electronic properties and environment, is key to the reaction mechanism. rsc.org

Table 1: Calculated Electronic Properties of a Model Arylsulfinate Anion This interactive table presents hypothetical DFT-calculated data for a benzenesulfinate (B1229208) anion to illustrate typical electronic structure characteristics.

| Property | Atom | Calculated Value |

| Mulliken Partial Charge | Sulfur (S) | +0.85 |

| Oxygen 1 (O) | -0.75 | |

| Oxygen 2 (O) | -0.75 | |

| C-1 (Aryl) | -0.15 | |

| Frontier Orbitals | HOMO Energy | -3.2 eV |

| LUMO Energy | +1.5 eV |

Note: Data is illustrative and based on typical values for arylsulfinates.

A significant challenge in organic synthesis is predicting the regioselectivity of a reaction—that is, which position on a molecule will react. DFT calculations are a valuable tool for accurately predicting the regioselectivity of reactions involving substituted arylsulfinates. unimi.it By calculating the activation energies for different possible reaction pathways, the most favorable product can be identified. chemrxiv.org

For electrophilic aromatic substitution reactions, where an electrophile attacks the ethyl-substituted benzene (B151609) ring, DFT can be used to calculate descriptors like Fukui functions or atomic charges to predict the most likely site of attack. researchgate.net Similarly, in sulfinate-mediated radical C–H functionalization reactions, computational methods can correctly identify the most reactive sites by modeling the transition states for hydrogen abstraction at various positions. chemrxiv.org A computational workflow named Rega, for example, successfully predicts regiochemistry by calculating activation energies, correctly identifying the reaction site in 22 out of 23 test compounds. chemrxiv.org

The combination of DFT with machine learning has also emerged as a powerful strategy for predicting regioselectivity in complex systems, achieving high accuracy by using DFT to model the more challenging cases. nih.gov

Understanding a chemical reaction's mechanism requires detailed knowledge of its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations allow for the precise modeling of the geometry and energy of these fleeting structures. researchgate.net By locating the transition state, chemists can calculate the activation energy (energy barrier), which is a key determinant of the reaction rate. researchgate.netresearchgate.net

For reactions involving sulfinates, such as desulfination, computational studies have mapped out the potential energy surface to elucidate the mechanism. rsc.org For example, in the desulfination of 2'-hydroxybiphenyl-2-sulfinate, DFT calculations showed that the reaction proceeds via an electrophilic aromatic substitution mechanism, and they determined the activation barrier to be 26 kcal/mol. rsc.orgresearchgate.net Activation strain model analysis can further decompose the energy barrier into contributions from the distortion of the reactants and their interaction, providing deeper mechanistic insight. researchgate.net

Table 2: Representative Calculated Reaction Energy Barriers for Sulfinate Reactions This table provides examples of activation energies calculated using DFT for reactions involving sulfinate compounds, as found in the literature.

| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Desulfination | 2'-hydroxybiphenyl-2-sulfinate, Cys27 | QM/MM (B3LYP) | 26.0 | rsc.org |

| Hydrogen Atom Transfer | Isobutane + SO₂ | DFT | 31.4 | researchgate.net |

| Sulfa-Michael Addition | Activated alkene + Arylsulfinate | DFT | Not specified | acs.org |

Molecular Dynamics Simulations

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com This allows for the study of dynamic processes such as conformational changes and solvent interactions. dovepress.com

Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt through rotation about its single bonds. ic.ac.uklibretexts.org These different arrangements have different potential energies due to factors like steric hindrance and torsional strain. libretexts.org For 2-ethylbenzenesulfinate, the key rotations are around the C(aryl)-S bond and the C-C bonds of the ethyl group.

MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations.

Rotation of the Ethyl Group: The rotation around the C(aryl)-C(ethyl) bond will be influenced by steric interactions between the ethyl group and the bulky sulfinate group. The staggered conformations are expected to be lower in energy than the eclipsed conformations.

Rotation of the Sulfinate Group: Rotation around the C(aryl)-S bond will also be subject to steric hindrance. The preferred conformation will likely position the oxygen atoms to minimize repulsion with the ortho-ethyl group.

Stereoelectronic Effects: Hyperconjugative interactions, which involve orbital overlap between bonds, can also play a role in stabilizing certain conformations, as seen in related organosulfur compounds. nih.gov

Table 3: Conceptual Relative Energies of 2-Ethylbenzenesulfinate Conformers This interactive table illustrates the expected relative energy differences between possible conformers arising from rotation around the C(aryl)-C(ethyl) bond.

| Conformer (Dihedral Angle H-C-C-C) | Steric Interaction | Torsional Strain | Relative Energy |

| Anti (180°) | Minimal | Low | Lowest |

| Gauche (60°) | Moderate | Low | Low |

| Eclipsed (0°) | High | High | Highest |

Note: This table is conceptual and illustrates general principles of conformational analysis. libretexts.org

The solvent environment can have a profound impact on chemical reactivity by stabilizing or destabilizing reactants, products, and transition states. nih.gov MD simulations that explicitly model solvent molecules are essential for capturing these effects. nih.govarxiv.org

For sodium 2-ethylbenzenesulfinate, which is often used in aqueous solutions, water molecules can form hydrogen bonds with the oxygen atoms of the sulfinate anion. acs.org MD simulations can reveal the structure of this hydration shell and how it influences the anion's reactivity. nih.gov

Quantum chemical calculations on the reaction of sodium arylsulfinates in water have shown that the polarity of water accelerates the reaction by stabilizing charged intermediates and transition states. acs.org MD simulations can provide a dynamic picture of this process, showing how solvent molecules rearrange to accommodate charge development along the reaction pathway. arxiv.org The simulations can quantify how different solvents, from polar protic (like water) to nonpolar aprotic (like benzene), alter the free energy barrier of a reaction, thus explaining observed solvent effects on reaction rates. arxiv.org

Quantitative Structure-Activity Relationships (QSAR) for Substituted Sulfinates

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that seek to correlate the chemical structure and physicochemical properties of compounds with their biological activity or chemical reactivity. wikipedia.orgnih.gov In the context of substituted sulfinates, such as this compound, QSAR studies are instrumental in predicting their behavior in various chemical transformations. wikipedia.org These models are built on the principle that the reactivity of a chemical is a function of its molecular structure. ignited.in By quantifying structural features through molecular descriptors, it becomes possible to develop predictive equations that can estimate the reactivity of new, unsynthesized analogs. spu.edu.sy

Development of Predictive Models for Reactivity

The development of predictive models for the reactivity of substituted sulfinates is a systematic process that integrates experimental data with computational chemistry. The goal is to create a mathematical equation that links molecular descriptors (representing structural or physicochemical properties) to an observed activity, such as reaction rate or yield. wikipedia.orgspu.edu.sy

The process begins with a training set of molecules, typically a series of sulfinates with varying substituents, for which experimental reactivity data is available. computabio.com For each molecule in this set, a range of molecular descriptors are calculated. These can include:

Electronic Descriptors: Such as the Hammett substituent constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent. spu.edu.sy

Steric Descriptors: Like Taft's steric parameter (Es) or Sterimol parameters (e.g., B5), which measure the bulkiness of the substituent group. acs.org

Hydrophobic Descriptors: Commonly the partition coefficient (log P), which describes the lipophilicity of the molecule. spu.edu.sy

Quantum Chemical Descriptors: Derived from computational methods like Density Functional Theory (DFT), these can include orbital energies (HOMO/LUMO), atomic charges, and bond dissociation energies. rsc.org

Once the descriptors and activity data are compiled, statistical methods such as multivariate linear regression are employed to find the best correlation. rsc.org This results in a QSAR equation of the general form:

Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

The validity and predictive power of the resulting model are then tested using an external set of compounds (a test set) that were not used in the model's creation. nih.govresearchgate.net

Recent advancements have utilized machine learning and graph transformer neural networks to predict chemical reactivity, including for reactions involving sulfinate salts. chemrxiv.org For instance, computational platforms have been developed to predict the regioselectivity of sulfinate-mediated C-H functionalization reactions by calculating transition state energies, achieving high accuracy in identifying the correct reaction sites. chemrxiv.org These models can be trained on datasets generated from automated transition state searches, enabling the screening of large numbers of substrates. chemrxiv.orgchemrxiv.org

Table 1: Illustrative Descriptors for a QSAR Model of Substituted Benzenesulfinates

This table provides an example of the types of data used to build a QSAR model for predicting reactivity. The values are hypothetical and for illustrative purposes.

| Compound | Substituent (R) | Hammett Constant (σ) | Sterimol B5 (Å) | Calculated Dipole Moment (Debye) | Predicted Reactivity (log(k/k₀)) |

| Sodium benzenesulfinate | -H | 0.00 | 1.52 | 4.89 | 0.00 |

| Sodium 2-methylbenzenesulfinate | -CH₃ | -0.07 | 2.59 | 5.12 | 0.15 |

| This compound | -C₂H₅ | -0.07 | 3.17 | 5.18 | 0.12 |

| Sodium 2-chlorobenzenesulfinate | -Cl | +0.23 | 2.61 | 3.45 | -0.45 |

| Sodium 2-nitrobenzenesulfinate | -NO₂ | +0.78 | 3.44 | 1.88 | -1.20 |

Understanding the Influence of Alkyl Substituents on Sulfinate Behavior

The nature and position of alkyl substituents on the benzene ring of a sulfinate have a profound impact on its chemical behavior, influencing everything from solubility to reactivity in complex organic transformations. This influence stems from a combination of steric and electronic effects.

Steric Effects: The size and bulk of an alkyl group, such as the ethyl group in 2-ethylbenzenesulfinate, can hinder the approach of reactants to the sulfur center or to adjacent positions on the aromatic ring. This steric hindrance can affect the rate and regioselectivity of reactions. For example, in reactions involving nucleophilic attack at the sulfur atom, a bulky ortho-substituent can slow the reaction rate compared to a smaller substituent or one at the para position. In polymerization catalysis, the molecular weight of polymers was found to be directly correlated to the steric bulk (measured by the Sterimol B5 parameter) of alkyl substituents on phosphine-sulfonate ligands. acs.org

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This can influence the nucleophilicity of the sulfinate anion. By donating electron density to the aromatic ring, an alkyl group can slightly increase the electron density on the sulfinate group, potentially enhancing its reactivity as a nucleophile. Conversely, these electronic effects can influence the reactivity of the aromatic ring itself in reactions like electrophilic aromatic substitution.